molecular formula C18H22O4 B4964949 1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene

1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene

Cat. No. B4964949
M. Wt: 302.4 g/mol
InChI Key: ZMTITGLOOUHZFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first developed by GlaxoSmithKline in the 1990s as a potential treatment for metabolic disorders such as obesity, dyslipidemia, and type 2 diabetes. However, due to its ability to enhance endurance performance, it has gained popularity among athletes and bodybuilders as a performance-enhancing drug (PED).

Mechanism of Action

1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene exerts its effects through the activation of PPARδ, a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and energy expenditure. By activating PPARδ, 1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene enhances fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, leading to increased energy production and improved metabolic function.
Biochemical and Physiological Effects:
1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene has been shown to have several biochemical and physiological effects, including increased endurance performance, improved lipid metabolism, reduced inflammation, and enhanced glucose uptake. In animal models, 1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene has been found to increase running endurance by up to 70%, which is attributed to its ability to enhance fatty acid oxidation and improve oxygen utilization. In humans, 1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene has been shown to increase HDL cholesterol levels and reduce triglyceride levels, indicating its potential as a lipid-lowering agent.

Advantages and Limitations for Lab Experiments

1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene has several advantages for lab experiments, including its ability to modulate PPARδ activity, which is involved in many physiological processes. It is also relatively easy to synthesize and purify, making it accessible for research purposes. However, 1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene has some limitations, including its potential to cause liver toxicity and the lack of long-term safety data in humans.

Future Directions

There are several future directions for research on 1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene, including investigating its potential as a treatment for metabolic disorders, cardiovascular diseases, and cancer. Additionally, more studies are needed to determine the long-term safety and efficacy of 1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene in humans. Furthermore, the development of novel PPARδ agonists with improved selectivity and potency is an area of active research.

Synthesis Methods

The synthesis of 1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene involves several steps, including the reaction of 4-chlorobutyryl chloride with 3-methoxyphenol to form 4-(3-methoxyphenoxy)butyryl chloride, which is then reacted with 1-methoxy-2-hydroxybenzene to yield 1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene. The purity of the compound is typically determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

Scientific Research Applications

1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in metabolic disorders, cardiovascular diseases, and cancer. In animal models, 1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene has been shown to improve insulin sensitivity, reduce body weight and fat mass, and increase HDL cholesterol levels. In humans, 1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene has been investigated for its ability to improve lipid profiles, reduce inflammation, and enhance exercise capacity.

properties

IUPAC Name

1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c1-19-15-8-7-9-16(14-15)21-12-5-6-13-22-18-11-4-3-10-17(18)20-2/h3-4,7-11,14H,5-6,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTITGLOOUHZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCCOC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene

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